molecular formula C10H10BrN3 B13211981 8-Bromo-5-methylquinoline-3,4-diamine

8-Bromo-5-methylquinoline-3,4-diamine

Cat. No.: B13211981
M. Wt: 252.11 g/mol
InChI Key: QAMOSCROEYOCRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-methylquinoline-3,4-diamine can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and employing tin and indium chlorides as catalysts . The reaction typically involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation methodologies . The reaction conditions are usually aerobic, and the annulations can be conducted using either stannic chloride or indium (III) chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methylquinoline-3,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Bromo-5-methylquinoline-3,4-diamine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-5-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H10BrN3/c1-5-2-3-6(11)10-8(5)9(13)7(12)4-14-10/h2-4H,12H2,1H3,(H2,13,14)

InChI Key

QAMOSCROEYOCRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=NC2=C(C=C1)Br)N)N

Origin of Product

United States

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